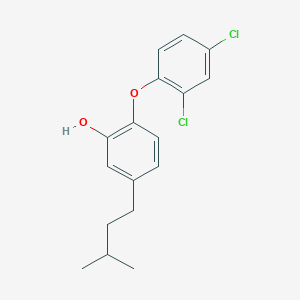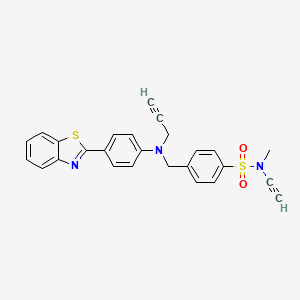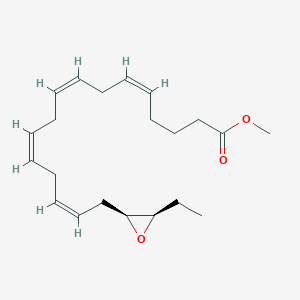
(+/-)17(18)-EpETE methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)17(18)-EpETE methyl ester is a fatty acid methyl ester derived from eicosapentaenoic acid (EPA). It is an epoxide of eicosapentaenoic acid, which is a polyunsaturated fatty acid found in fish oils and other marine sources. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)17(18)-EpETE methyl ester typically involves the epoxidation of eicosapentaenoic acid followed by esterification. The epoxidation can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting epoxide is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of immobilized catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high purity and yield of the final product .
化学反应分析
Types of Reactions
(+/-)17(18)-EpETE methyl ester undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation using reagents like hydrogen peroxide, leading to the formation of diols.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten compounds.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Diols: Formed by the opening of the epoxide ring during oxidation.
Alcohols: Formed by the reduction of the ester group.
Substituted Epoxides: Formed by nucleophilic substitution reactions.
科学研究应用
(+/-)17(18)-EpETE methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of bio-based materials and as a component in specialty chemicals.
作用机制
The mechanism of action of (+/-)17(18)-EpETE methyl ester involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of enzymes involved in the metabolism of fatty acids, such as cyclooxygenases and lipoxygenases. These interactions lead to the production of bioactive lipid mediators that play a role in inflammation and cell signaling pathways .
相似化合物的比较
Similar Compounds
- (+/-)14(15)-EpETE methyl ester
- (+/-)8(9)-EpETE methyl ester
- (+/-)11(12)-EpETE methyl ester
Comparison
(+/-)17(18)-EpETE methyl ester is unique due to its specific epoxide position and the resulting biological activity. Compared to other epoxides of eicosapentaenoic acid, it has distinct effects on cellular signaling and enzyme modulation. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
属性
分子式 |
C21H32O3 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
methyl (5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C21H32O3/c1-3-19-20(24-19)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21(22)23-2/h4,6-7,9-10,12-13,15,19-20H,3,5,8,11,14,16-18H2,1-2H3/b6-4-,9-7-,12-10-,15-13-/t19-,20+/m1/s1 |
InChI 键 |
WXPZUUKQJWLIOW-FMVRBZNTSA-N |
手性 SMILES |
CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
规范 SMILES |
CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



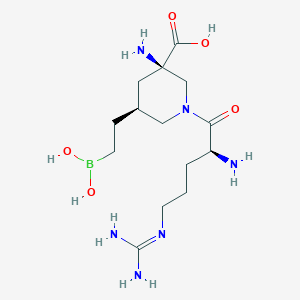
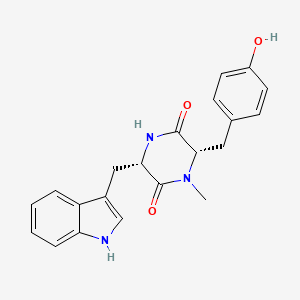
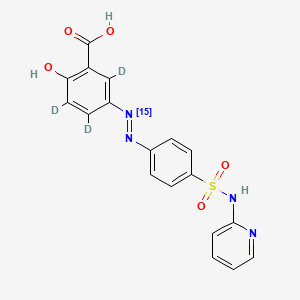
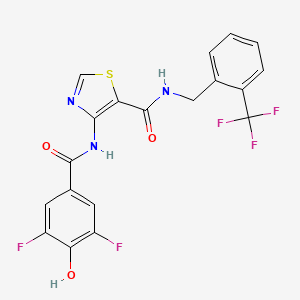
![6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12385424.png)
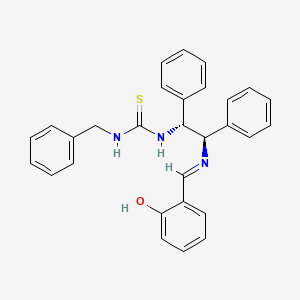
![tert-butyl 2-[[(2S)-3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B12385431.png)
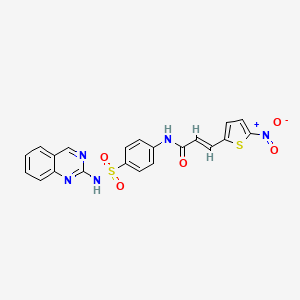
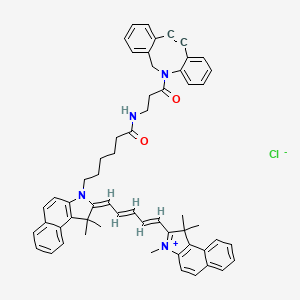
![(3,5-dibromo-4-hydroxyphenyl)-[4,5,6,7-tetradeuterio-2-[(1R)-1-hydroxyethyl]-1-benzofuran-3-yl]methanone](/img/structure/B12385447.png)
